molecular formula C10H11N3O7 B086566 N-(2,4-Dinitrophenyl)-dl-threonine CAS No. 14401-07-1

N-(2,4-Dinitrophenyl)-dl-threonine

Cat. No.: B086566
CAS No.: 14401-07-1
M. Wt: 285.21 g/mol
InChI Key: PWOCOTZWYFGDMO-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-dl-threonine: is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a dinitrophenyl group attached to the amino acid threonine

Mechanism of Action

Target of Action

It’s structurally related to 2,4-dinitrophenol (dnp), which is known to target thePentaerythritol tetranitrate reductase in Enterobacter cloacae .

Mode of Action

2,4-dinitrophenol, a related compound, is known to causemitochondrial uncoupling , leading to the rapid loss of ATP as heat . This uncoupling disrupts the normal biochemical processes in the cell, leading to significant changes in cellular function .

Biochemical Pathways

2,4-dinitrophenol is known to affect oxidative phosphorylation . By uncoupling this process, it disrupts the normal energy production pathways in the cell, leading to a rapid loss of ATP .

Pharmacokinetics

Studies on 2,4-dinitrophenol have shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors can significantly impact the bioavailability of the compound.

Result of Action

The related compound 2,4-dinitrophenol causes dose-dependent mitochondrial uncoupling, leading to the rapid loss of atp as heat and potentially leading to uncontrolled hyperthermia .

Action Environment

The action of N-(2,4-Dinitrophenyl)-dl-threonine can be influenced by various environmental factors. For instance, the related compound 2,4-Dinitrophenol has been shown to be highly selective in its detection in water environments . This suggests that the action, efficacy, and stability of this compound could also be influenced by the environment in which it is present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-dl-threonine typically involves the reaction of 2,4-dinitrophenylhydrazine with dl-threonine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically carried out in large reactors with precise control over temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dinitrophenyl)-dl-threonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of amino derivatives.

    Substitution: The dinitrophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation Products: Corresponding nitro and amino derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Substituted dinitrophenyl derivatives.

Scientific Research Applications

N-(2,4-Dinitrophenyl)-dl-threonine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: N-(2,4-Dinitrophenyl)-dl-threonine is unique due to its specific structure, which combines the properties of dinitrophenyl and threonine. This combination allows it to interact with biological systems in distinct ways, making it valuable for various research applications.

Properties

IUPAC Name

2-(2,4-dinitroanilino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O7/c1-5(14)9(10(15)16)11-7-3-2-6(12(17)18)4-8(7)13(19)20/h2-5,9,11,14H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOCOTZWYFGDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936366
Record name N-(2,4-Dinitrophenyl)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-65-8, 16068-25-0, 14401-07-1
Record name L-Threonine,4-dinitrophenyl)-
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Record name NSC96398
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,4-Dinitrophenyl)threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,4-dinitrophenyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2,4-Dinitrophenyl)-DL-threonine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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